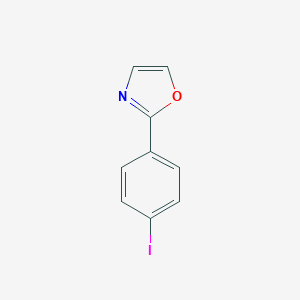
2-(4-碘苯基)恶唑
描述
2-(4-Iodophenyl)oxazole is a chemical compound with the molecular formula C9H6INO . It has a molecular weight of 271.05 g/mol . This compound is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
Oxazoles, including 2-(4-Iodophenyl)oxazole, can be synthesized through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes to form oxazoles . Another method involves the reaction of dicarbonyl compounds or monocarbonyl compounds with nitriles .Molecular Structure Analysis
The molecular structure of 2-(4-Iodophenyl)oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H .Chemical Reactions Analysis
Oxazoles, including 2-(4-Iodophenyl)oxazole, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also react with primary alcohols and 2-aminophenol in the presence of a catalyst to form benzoxazoles .Physical And Chemical Properties Analysis
2-(4-Iodophenyl)oxazole is a white solid . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results.科学研究应用
Synthesis of Biologically Active Compounds
Oxazoles, including 2-(4-Iodophenyl)oxazole, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
Use of Magnetic Nanocomposites as Catalysts
In the field of organic synthesis, magnetic nanocomposites have been used as catalysts for the synthesis of various derivatives of oxazoles . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .
Biological and Medicinal Properties
Oxazoles have been extensively studied for their many biological and pharmacological activities . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Presence in Drugs and Bioactive Molecules
The oxazole ring is a common structural motif found in many drugs and bioactive molecules . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .
Synthesis of Benzoxazole Derivatives
The preparation of benzoxazole derivatives via intramolecular C–O bond formation has been developed, utilizing cobalt ferrite nanoparticles as a magnetically reusable catalyst .
Synthesis of Oxazole Derivatives
The preparation of several examples of oxazole derivatives through the condensation of benzamide with 2-bromoacetophenone derivatives has been developed .
安全和危害
未来方向
Oxazole-based molecules, including 2-(4-Iodophenyl)oxazole, have been gaining attention in the field of medicinal chemistry due to their diverse biological activities . Researchers are synthesizing various oxazole derivatives and screening them for their biological activities . The synthesis of oxazole-containing molecules using the Van Leusen Oxazole Synthesis is a promising area of research .
属性
IUPAC Name |
2-(4-iodophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNRAXNXFISPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431997 | |
| Record name | 2-(4-iodophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)oxazole | |
CAS RN |
195436-88-5 | |
| Record name | 2-(4-iodophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)
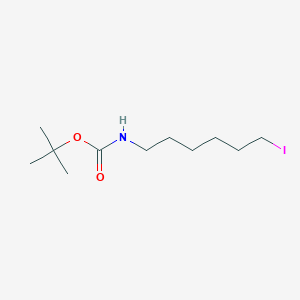
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
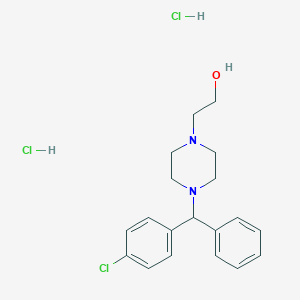
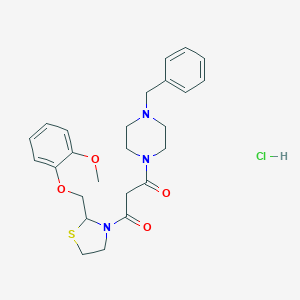
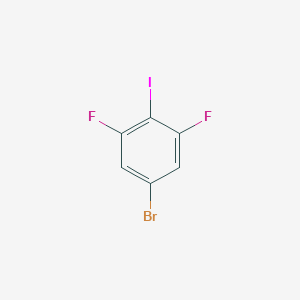

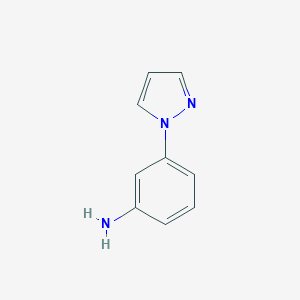
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)

![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)